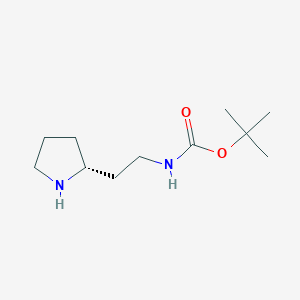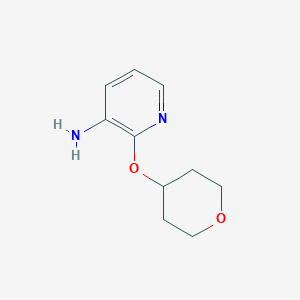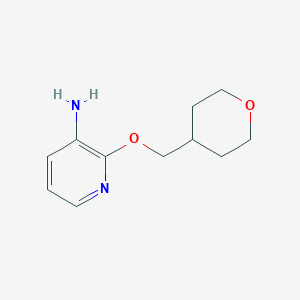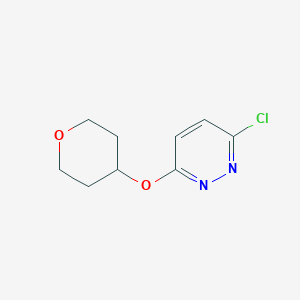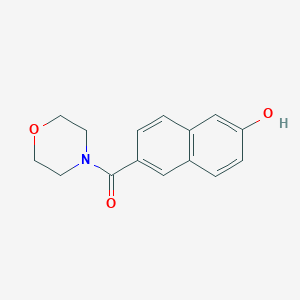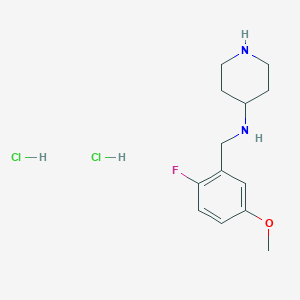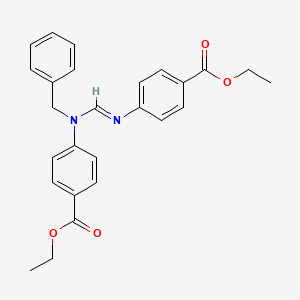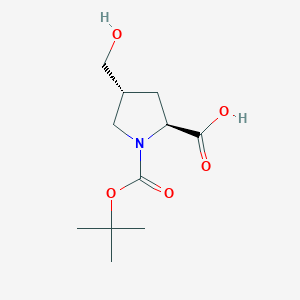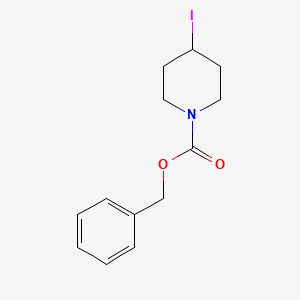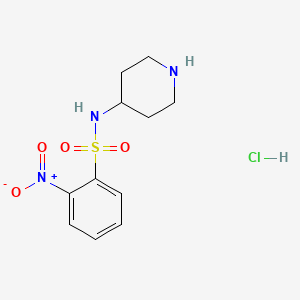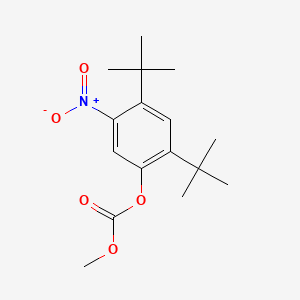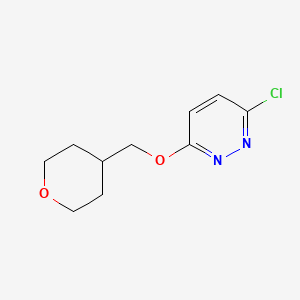
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Application Summary : This compound is used in the synthesis of cysteine-bridged glycoproteins via expressed protein glycoligation .
- Methods of Application : The synthesis involves various reactions conducted using oven-dried glassware under a dry Argon atmosphere . All molecular sieves were 3 Å, purchased from Fisher Scientific and activated by flame drying under high vacuum .
- Results or Outcomes : The synthesis resulted in the production of glycosylcysteine conjugates .
- Application Summary : “3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine” is used in the synthesis of 2H-Pyrans .
- Methods of Application : The protocol used DABCO as the catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as the halogenation agent to generate 2HPs in moderate to good yields .
- Results or Outcomes : The protocol generated 2,3,4,5,6-pentasubstituted 2HPs .
Site-Specific Synthesis of Cysteine-Bridged Glycoproteins
Synthesis of 2H-Pyrans
- Application Summary : This compound is used in the preparation of (2S,3R,4R,5S,6R)-2- [4-chloro-3- (4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, a sodium-dependent glucose transporter (SGLT) under investigation for the treatment of type-2 diabetes .
- Methods of Application : The compound reacts with acetic anhydride in the presence of THF, DIPEA, and DMAP to get an oily residue .
- Results or Outcomes : The process resulted in the preparation of (2S,3R,4R,5S,6R)-2- [4-chloro-3- (4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
Preparation of (2S,3R,4R,5S,6R)-2- [4-chloro-3- (4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Synthesis of Complex Carbohydrates
- Application Summary : This compound is used in the preparation of (2S,3R,4R,5S,6R)-2- [4-chloro-3- (4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, a sodium-dependent glucose transporter (SGLT) under investigation for the treatment of type-2 diabetes .
- Methods of Application : The compound reacts with acetic anhydride in the presence of THF, DIPEA, and DMAP to get an oily residue .
- Results or Outcomes : The process resulted in the preparation of (2S,3R,4R,5S,6R)-2- [4-chloro-3- (4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
Preparation of (2S,3R,4R,5S,6R)-2- [4-chloro-3- (4-ethoxybenzyl)phenyl]-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Synthesis of Complex Carbohydrates
Eigenschaften
IUPAC Name |
3-chloro-6-(oxan-4-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZNSVMLGLFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
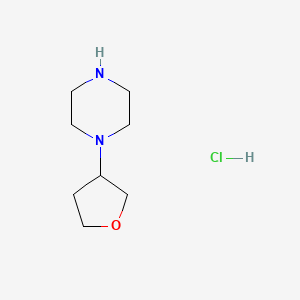
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
